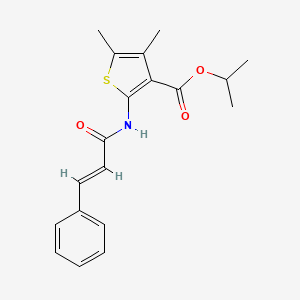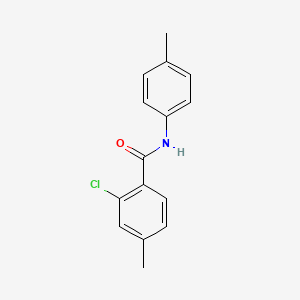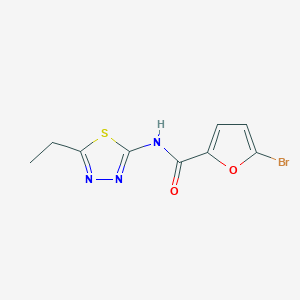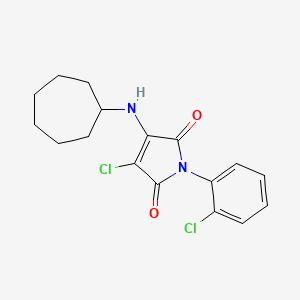![molecular formula C20H18N2O2 B5722489 N-[4-(propionylamino)phenyl]-1-naphthamide](/img/structure/B5722489.png)
N-[4-(propionylamino)phenyl]-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(propionylamino)phenyl]-1-naphthamide, also known as propionylamino naphthylamide (PANA), is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PANA is a synthetic compound that is derived from naphthalene, and it has been found to have several biochemical and physiological effects.
Applications De Recherche Scientifique
PANA has several potential applications in scientific research. One of the primary applications of PANA is in the field of cancer research. PANA has been found to inhibit the growth of cancer cells in vitro, and it has been suggested that PANA may have potential as a cancer treatment. Additionally, PANA has been found to have antimicrobial properties, and it has been suggested that it may have potential as a treatment for bacterial infections.
Mécanisme D'action
The mechanism of action of PANA is not yet fully understood. However, it has been suggested that PANA may inhibit the activity of certain enzymes that are involved in cell growth and division. This inhibition may lead to the death of cancer cells and the inhibition of bacterial growth.
Biochemical and Physiological Effects:
PANA has been found to have several biochemical and physiological effects. In vitro studies have shown that PANA can inhibit the growth of cancer cells and bacterial cells. Additionally, PANA has been found to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of PANA is its potential applications in cancer research and treatment. Additionally, PANA has been found to have antimicrobial properties, which may make it useful in the development of new antibiotics. However, there are also several limitations to the use of PANA in lab experiments. PANA is a synthetic compound, and its purity is critical in its applications. Additionally, the mechanism of action of PANA is not yet fully understood, which may make it difficult to develop new treatments based on the compound.
Orientations Futures
There are several potential future directions for research on PANA. One possible direction is the development of new cancer treatments based on the compound. Additionally, further research is needed to fully understand the mechanism of action of PANA and its potential applications in the treatment of bacterial infections. Finally, additional studies are needed to determine the safety and efficacy of PANA in vivo, which may be critical in the development of new treatments based on the compound.
Conclusion:
In conclusion, PANA is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in cancer research and the treatment of bacterial infections. PANA has several biochemical and physiological effects, and its mechanism of action is not yet fully understood. While there are limitations to the use of PANA in lab experiments, there are also several potential future directions for research on the compound.
Méthodes De Synthèse
The synthesis of PANA involves the reaction of 1-naphthylamine with propionyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure PANA. The purity of PANA is critical in its applications, and several methods have been developed to increase the purity of the compound.
Propriétés
IUPAC Name |
N-[4-(propanoylamino)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-2-19(23)21-15-10-12-16(13-11-15)22-20(24)18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,2H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLGADIUIRTGJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201964 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(propionylamino)phenyl]-1-naphthamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5722415.png)

![4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5722429.png)
![N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5722434.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5722435.png)



![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-2-naphthylacetamide](/img/structure/B5722459.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5722461.png)


![3,5-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5722479.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide](/img/structure/B5722488.png)